4-(3-羟基苯胺基)-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

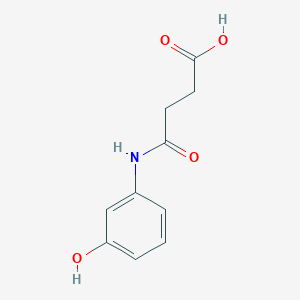

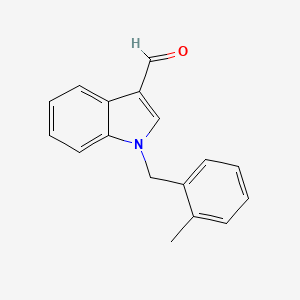

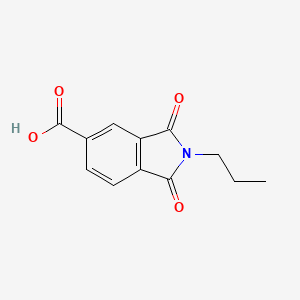

4-(3-Hydroxyanilino)-4-oxobutanoic acid, also known as 4-hydroxy-3-anilinobutanoic acid, is an important organic compound that has a wide range of applications in the fields of biochemistry and physiology. It is a derivative of aniline, a common aromatic amine, and is used as a building block in the synthesis of various compounds. 4-(3-Hydroxyanilino)-4-oxobutanoic acid has been studied extensively for its biochemical and physiological effects, as well as for its applications in research and laboratory experiments.

科学研究应用

Inhibitor of Raf Kinase

The compound has been used in the design and synthesis of 4-anilinoquinazolines as selective B-Raf/B-Raf V600E and potent EGFR/VEGFR2 kinase inhibitors . This application is particularly relevant in the field of cancer research, where these kinases play a crucial role.

Inhibitor of RET Kinase

Substituted 4-(3-hydroxyanilino)-quinoline compounds, which include “4-(3-Hydroxyanilino)-4-oxobutanoic acid”, have been identified as potent inhibitors of RET kinase . This has potential implications for the treatment of medullary and papillary thyroid cancer .

Inhibitor of EGFR/VEGFR2 Kinase

The compound has shown potent inhibitory activity against EGFR and VEGFR2 kinases . These kinases are often overexpressed in various types of cancers, making them attractive targets for therapeutic intervention.

Inhibitor of Src Family Kinases

The compound has been identified as a small-molecule inhibitor of src family kinases . Src family kinases are involved in the regulation of various cellular processes, including cell division, migration, and survival.

Potential Therapeutic Agent for Melanoma

Despite having good potency for B-Raf and B-Raf V600E in enzymatic assays, the compound was less active to inhibit melanoma A375 cells which proliferate due to constitutively activated B-Raf 600E . This suggests that the compound might bind to the inactive conformations of B-Raf and B-Raf V600E .

Drug Design and Synthesis

The compound has been used in the design and synthesis of other compounds with potential therapeutic applications . This highlights its utility in the field of drug design and synthesis.

作用机制

Target of Action

4-(3-Hydroxyanilino)-4-oxobutanoic acid primarily targets cyclin-dependent kinases (CDKs) , which are crucial regulators of the cell cycle. CDKs control the progression of cells through the cell cycle by phosphorylating specific substrates .

Mode of Action

This compound interacts with CDKs by binding to their active sites, inhibiting their kinase activity. This inhibition prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest. The binding affinity and specificity of 4-(3-Hydroxyanilino)-4-oxobutanoic acid for CDKs make it a potent inhibitor .

Biochemical Pathways

The inhibition of CDKs by 4-(3-Hydroxyanilino)-4-oxobutanoic acid affects several biochemical pathways:

- DNA Repair Pathway : CDK inhibition can also affect DNA repair mechanisms, as CDKs are involved in the regulation of DNA repair proteins .

Pharmacokinetics

The pharmacokinetics of 4-(3-Hydroxyanilino)-4-oxobutanoic acid include:

- Excretion : It is excreted via the kidneys, with a half-life that allows for sustained inhibition of CDKs .

Result of Action

At the molecular level, the inhibition of CDKs by 4-(3-Hydroxyanilino)-4-oxobutanoic acid results in:

- Inhibition of Tumor Growth : In cancer cells, this results in reduced proliferation and potential tumor regression .

Action Environment

Environmental factors can significantly influence the efficacy and stability of 4-(3-Hydroxyanilino)-4-oxobutanoic acid:

- Presence of Enzymes : Enzymatic activity in the liver and other tissues can affect the metabolism and bioavailability of the compound .

: DrugBank

属性

IUPAC Name |

4-(3-hydroxyanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-8-3-1-2-7(6-8)11-9(13)4-5-10(14)15/h1-3,6,12H,4-5H2,(H,11,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCMBBJHYNTEAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359173 |

Source

|

| Record name | 4-(3-Hydroxyanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Hydroxyanilino)-4-oxobutanoic acid | |

CAS RN |

16141-43-8 |

Source

|

| Record name | 4-(3-Hydroxyanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1268633.png)

![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268634.png)

![7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1268658.png)